
3-Mercaptopropionic acid
描述
3-Mercaptopropionic acid is an organosulfur compound with the chemical formula HSCH₂CH₂CO₂H. It is a bifunctional molecule containing both carboxylic acid and thiol groups. This compound is a colorless oil and is derived from the addition of hydrogen sulfide to acrylic acid . It is known for its use as a reducing agent and in the preparation of hydrophilic gold nanoparticles .
作用机制
Target of Action
3-Mercaptopropionic acid (3-MPA) is an organosulfur compound that primarily targets the enzyme glutamate decarboxylase . This enzyme plays a crucial role in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA) from glutamate .
Mode of Action
3-MPA acts as a competitive inhibitor of glutamate decarboxylase . This means it competes with the substrate, glutamate, for the active site of the enzyme. By binding to the enzyme, 3-MPA prevents the conversion of glutamate to GABA, thereby disrupting the balance of these neurotransmitters in the brain .
Biochemical Pathways
The inhibition of glutamate decarboxylase by 3-MPA affects the GABAergic pathway , which is responsible for the production and regulation of GABA, a major inhibitory neurotransmitter in the brain . This disruption can lead to an increase in neuronal excitability due to the decreased production of GABA .
Pharmacokinetics
The pharmacokinetics of 3-MPA have been studied using in vivo microdialysis sampling and electrophysiological methods . These studies have shown that 3-MPA is administered in two doses (50 and 100 mg/kg) to study its pharmacokinetics . The elimination constants (K (e)), the maximum concentration (C (max)), the time to achieve maximum concentration (T (max)), and the area under the concentration-time curves (AUC (inf)) were determined .
Result of Action
The primary result of 3-MPA’s action is its convulsant effect , due to its inhibition of glutamate decarboxylase and subsequent decrease in GABA production . This leads to increased neuronal excitability and can result in seizures .
Action Environment
The action of 3-MPA can be influenced by various environmental factors. Furthermore, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other substances in the environment .
生化分析
Biochemical Properties
3-Mercaptopropionic acid is a competitive inhibitor of glutamate decarboxylase, and therefore acts as a convulsant . It has higher potency and faster onset of action compared to allylglycine . It is used to prepare hydrophilic gold nanoparticles, exploiting the affinity of gold for sulfur ligands .
Cellular Effects
In the region where this compound was administered, an increase in both glutamate, the main excitatory amino acid, and GABA, the main inhibitory amino acid, was seen . In addition, an increase in both dopamine and norepinephrine was seen .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of glutamate decarboxylase . This inhibition leads to convulsant effects due to the disruption of the balance between excitatory and inhibitory neurotransmission .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, repetitive administration of this compound during 4 days showed a significant increase of GluN2A expression, and the repetitive administration of cyclopentyladenosine 30 min prior to this compound caused a significant decrease of GluN2A expression with respect to this compound treatment, returning to control levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, cyclopentyladenosine administered to rats for one or 4 days increases seizure threshold induced by this compound .
Transport and Distribution
It is known that the compound is soluble in water , suggesting that it could be transported and distributed via aqueous channels within the body.
Subcellular Localization
Given its biochemical properties and its role as a competitive inhibitor of glutamate decarboxylase , it is likely that it localizes to regions of the cell where this enzyme is present.
准备方法
Synthetic Routes and Reaction Conditions: One common method for preparing 3-mercaptopropionic acid involves reacting acrylonitrile with sodium hydrosulfide to obtain 2-sodium cyanoethanethiolate. This intermediate is then neutralized with an acid to produce 3-mercaptopropionitrile. Finally, the 3-mercaptopropionitrile is refluxed with an acid and distilled under reduced pressure to yield this compound .
Industrial Production Methods: In an industrial setting, this compound can be produced by mixing sodium acrylate and sodium hydrosulfide or sodium sulfide. The mixture is then reacted, followed by the addition of sodium sulfide and sulfur powder. The resulting product is crystallized and acidified to obtain a solution of this compound . This method is cost-effective and yields high-purity this compound.
化学反应分析
Types of Reactions: 3-Mercaptopropionic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It acts as a reducing agent for deoxygenating alkyl and aryl sulfoxides.
Substitution: It can participate in nucleophilic substitution reactions due to its thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: It is used with catalytic amounts of N-bromosuccinimide or iodine in acetonitrile at ambient temperature.
Substitution: Typical conditions involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Disulfides.
Reduction: Deoxygenated sulfoxides.
Substitution: Various substituted derivatives depending on the reactants used.
科学研究应用
3-Mercaptopropionic acid has a wide range of applications in scientific research:
相似化合物的比较
- Thiolactic acid (2-mercaptopropionic acid)
- Allylglycine
- Thioglycolic acid
Comparison: 3-Mercaptopropionic acid is unique due to its bifunctional nature, containing both carboxylic acid and thiol groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds like thiolactic acid, which only has a thiol group. Additionally, its higher potency and faster onset of action as a convulsant make it more effective in neurological studies compared to allylglycine .
属性
IUPAC Name |
3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDEFUBRARXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
| Record name | 3-Mercaptopropionic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/3-Mercaptopropionic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026775 | |
| Record name | 3-Mercaptopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid or solid; [HSDB] Colorless liquid with a stench; mp = 17-19 deg C; [MSDSonline], Clear colourless to pale yellow oily liquid; Roasted sulphureous aroma | |
| Record name | Propanoic acid, 3-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Mercaptopropionic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3467 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-Mercaptopropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Mercaptopropionic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
111 °C AT 15 MM HG, 110.00 to 111.00 °C. @ 15.00 mm Hg | |
| Record name | 3-MERCAPTOPROPIONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Mercaptopropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
93 °C | |
| Record name | 3-Mercaptopropionic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3467 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN WATER, ALCOHOL, BENZENE, & ETHER, Soluble, Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 3-MERCAPTOPROPIONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Mercaptopropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Mercaptopropionic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.218 AT 21 °C, 1.220-1.226 (20°) | |
| Record name | 3-MERCAPTOPROPIONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Mercaptopropionic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.04 [mmHg] | |
| Record name | 3-Mercaptopropionic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3467 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
CLEAR LIQUID, AMORPHOUS CRYSTALS | |
CAS No. |
107-96-0 | |
| Record name | 3-Mercaptopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercaptopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-MERCAPTOPROPIONIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Mercaptopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-mercaptopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTOPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B03TJ3QU9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-MERCAPTOPROPIONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Mercaptopropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16.8 °C | |
| Record name | 3-MERCAPTOPROPIONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Mercaptopropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 3-Mercaptopropionic acid (3-MPA) has diverse applications, its primary biological target is the inhibition of mitochondrial long-chain acyl coenzyme A (CoA) dehydrogenase. [] This enzyme is crucial for beta-oxidation, the process of breaking down fatty acids for energy production. By inhibiting this enzyme, 3-MPA disrupts fatty acid metabolism, leading to a decrease in ketone body production and an accumulation of triglycerides in the liver. [] This mechanism of action is similar to the biochemical changes observed in Reye's syndrome. [] Further, 3-MPA can be oxidized by 3-Mercaptopropionate Dioxygenase to 3-sulfinopropionic acid, a reaction crucial in the bacterial catabolism of 3-MPA. [, ]
A:
- Spectroscopic Data:
A: Density functional theory (DFT) calculations have been employed to study the interaction of 3-MPA with metal ions like zinc, cadmium, and mercury. [] These calculations provide insights into the structural, electronic, and energetic properties of the resulting complexes, aiding in understanding the coordination modes and binding affinities of 3-MPA with these metals. [] Additionally, simulations using the conductor-like screening solvation model (COSMO) have been used to investigate the effect of solvent (water) on the stability and geometry of these complexes. []
A: Research on analogs of atrial natriuretic factor (ANF) provides insights into the SAR of 3-MPA. [] Replacing 3-MPA with 2-mercaptopropionic acid in the ANF analog [3-Mpr105]ANF(105-126) led to a significant decrease in potency. [] This difference is attributed to the steric bulk and conformational restrictions imposed by the methyl group at the alpha-carbon of 2-mercaptopropionic acid. [] This finding highlights the importance of the specific structure of 3-MPA for its biological activity.
A: While 3-MPA forms stable SAMs on gold surfaces, its stability in solution can be affected by factors like oxidation. [] The formation of DTDPA in the presence of DMSO highlights the need for careful consideration of solvent compatibility during formulation. [] Strategies to improve the stability, solubility, or bioavailability of 3-MPA have not been extensively explored in the provided research papers.
A: Research on 3-MPA spans various disciplines, including chemistry, materials science, biology, and nanotechnology. For instance, its use in synthesizing quantum dots (QDs) exemplifies a convergence of chemistry and nanotechnology. [, , ] These QDs have applications in diverse fields like bioimaging, sensing, and optoelectronics. [, ] Similarly, its use in modifying gold surfaces for electrochemical sensors highlights the synergy between chemistry, materials science, and analytical chemistry. [] The understanding of 3-MPA's biological interactions, particularly its role in thiol metabolism and enzyme inhibition, bridges chemistry and biology. [, ] This cross-disciplinary research fosters collaboration and drives the development of novel technologies and applications for 3-MPA.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






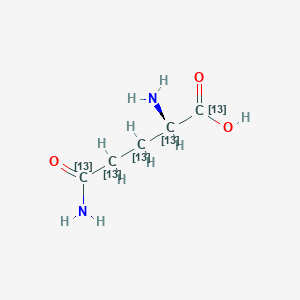
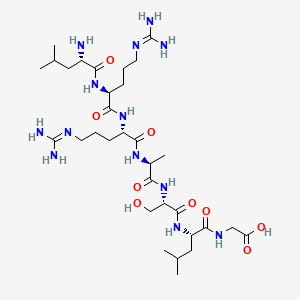
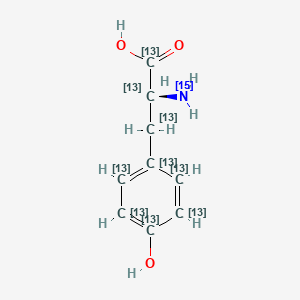
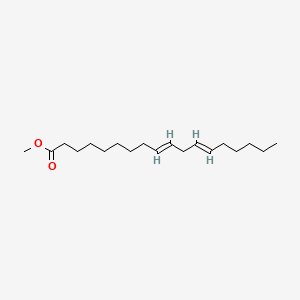
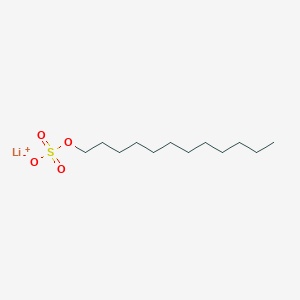
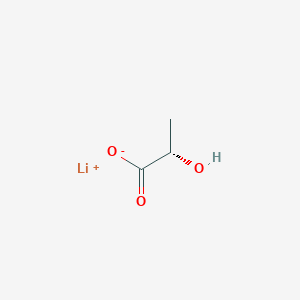
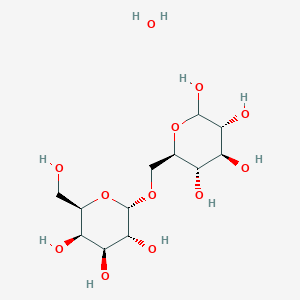

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B7802271.png)
![[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7802276.png)
